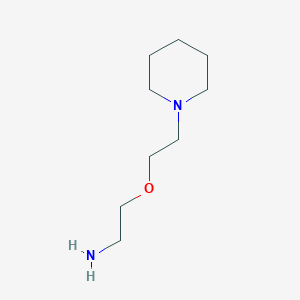

2-(2-(Piperidin-1-yl)ethoxy)ethanamine

描述

属性

IUPAC Name |

2-(2-piperidin-1-ylethoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c10-4-8-12-9-7-11-5-2-1-3-6-11/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDVFCGTKXQHPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Piperidin-1-yl)ethoxy)ethanamine typically involves the reaction of piperidine with ethylene oxide or its derivatives. One common method includes the nucleophilic substitution reaction where piperidine reacts with 2-bromoethanol under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as ethanol at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings.

化学反应分析

Types of Reactions

2-(2-(Piperidin-1-yl)ethoxy)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions typically involve alkyl halides or sulfonates as reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidine derivatives.

科学研究应用

Scientific Research Applications

The applications of 2-(2-(Piperidin-1-yl)ethoxy)ethanamine can be categorized into several key areas:

Medicinal Chemistry

- Antimicrobial Activity : The compound has been utilized in the synthesis of novel derivatives such as N’-arylidene-4-(2-(piperidin-1-yl)ethoxy)benzohydrazide. These derivatives have shown significant antibacterial properties against various Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus .

- Anti-inflammatory Properties : Research indicates that derivatives synthesized from this compound demonstrate anti-inflammatory effects, particularly against cancer cell lines. For instance, compounds derived from this compound exhibited IC50 values of 6.9 µM against SUM159 cell lines, indicating potential for therapeutic applications in inflammatory diseases .

Neuropharmacology

- The compound's piperidine structure suggests potential interactions with neurotransmitter systems. Its derivatives are being explored for their effects on neuroreceptors, which could lead to advancements in treating neurological disorders.

Synthesis of Novel Compounds

- The compound serves as a precursor in the synthesis of various biologically active molecules. For example, it has been used to create Schiff bases that exhibit antimicrobial activity. The synthesis typically involves condensation reactions with aldehydes, leading to compounds that have been tested for their efficacy against pathogens .

Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of synthesized derivatives from this compound, compounds were tested using the agar diffusion method against several strains of bacteria and fungi. Results indicated that these compounds exhibited moderate to strong inhibitory effects at concentrations as low as 100 μg/ml .

Cytotoxicity Assays

Another case study focused on the cytotoxic effects of derivatives on human cancer cell lines. The findings revealed that certain derivatives had significant cytotoxicity with IC50 values in the micromolar range, indicating promising anticancer properties that warrant further investigation into their mechanisms of action .

作用机制

The mechanism of action of 2-(2-(Piperidin-1-yl)ethoxy)ethanamine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

相似化合物的比较

Structurally analogous compounds differ in the heterocycle, substituents, or linker length. Below is a detailed comparison based on evidence from diverse sources:

Heterocycle Modifications

4-[2-(Piperidin-1-yl)ethoxy]-2-Trichloromethylquinazoline (43) vs. 4-[2-(Pyrrolidin-1-yl)ethoxy]-2-Trichloromethylquinazoline (44)

- Structural Difference : Compound 43 contains a piperidine ring, while 44 uses pyrrolidine (a 5-membered ring).

- Impact : In antiplasmodial studies, 43 and 44 showed distinct activities due to differences in ring size and basicity. Piperidine’s larger ring and higher basicity (pKa ~11) compared to pyrrolidine (pKa ~9.5) may enhance target binding in malaria parasites .

2-(1-Methyl-1H-pyrrol-2-yl)ethanamine

- Structural Difference : Replaces piperidine with a methylated pyrrole ring.

Substituent Variations

N,N-Diethyl-2-[2-(vinyloxy)ethoxy]ethanamine (6)

- Structural Difference : The ethanamine nitrogen is substituted with diethyl groups, and the ethoxy chain includes a vinyloxy group.

- Impact : The vinyloxy group enables participation in olefin metathesis reactions, making 6 a catalyst sequestering agent in polymer chemistry .

2-[4-(Phenylmethyl)piperidin-1-yl]ethanamine

- Structural Difference : A benzyl group is attached to the piperidine ring.

- Impact : Increased lipophilicity (logP ~2.8) compared to the parent compound (logP ~1.2) enhances membrane permeability, relevant for CNS-targeting drugs .

Linker Modifications

2-(2-(2-Azidoethoxy)ethoxy)ethanamine

- Structural Difference : An azide group replaces the piperidine ring, and the ethoxy chain is extended.

- Impact : The azide enables "click chemistry" for bioconjugation, while the longer chain increases solubility in polar solvents (e.g., water solubility ~50 mg/mL) .

2-(2-(2-(2-(4-(6-Methyltetrazinyl)phenoxy)ethoxy)ethoxy)ethoxy)ethanamine hydrochloride

- Structural Difference: A tetrazine-functionalized phenoxy group and extended ethoxy chain (four units).

- Impact : The tetrazine allows bioorthogonal reactions, and the extended chain improves aqueous solubility (logS ~-3.2) for biomedical imaging applications .

生物活性

2-(2-(Piperidin-1-yl)ethoxy)ethanamine, with the molecular formula C₉H₂₀N₂O, is a compound that exhibits promising biological activities, particularly in the fields of neuropharmacology and oncology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a piperidine ring connected to an ethoxy group and an ethanamine moiety , which enables it to engage in various chemical interactions. The unique dual functional groups contribute to its distinct pharmacological properties compared to simpler derivatives.

| Property | Description |

|---|---|

| Molecular Formula | C₉H₂₀N₂O |

| Functional Groups | Piperidine ring, ethoxy chain, ethanamine |

| Solubility | Moderate solubility in polar solvents |

Biological Activities

Research indicates that this compound may exhibit several biological activities:

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism involves:

- Cell Cycle Arrest : The compound causes cell cycle arrest at the S and G2/M phases.

- Apoptotic Pathways : Increased expression of apoptotic markers such as Bax/Bcl-2 ratio promotes apoptosis.

In a comparative study, derivatives of this compound demonstrated selective cytotoxicity towards cancerous cells, with IC50 values in the low micromolar range .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various pathogens. In vitro tests showed significant activity against both Gram-positive and Gram-negative bacteria:

- Tested Organisms : Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis, and Candida albicans.

- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values lower than standard antibiotics like ofloxacin, indicating its potential as an effective antimicrobial agent.

While specific mechanisms for this compound are not fully elucidated, related compounds have been studied for their modes of action:

- Inhibition of Protein Synthesis : Similar piperidine derivatives have shown the ability to inhibit protein synthesis pathways.

- Reactive Oxygen Species (ROS) Accumulation : Induction of oxidative stress leading to apoptosis has been observed in related studies .

Study on Anticancer Activity

In a study evaluating various piperidine derivatives, it was found that compounds similar to this compound could effectively induce apoptosis through ROS accumulation and mitochondrial depolarization. The study reported:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 5.0 | Apoptosis via intrinsic pathway |

| HepG2 | 7.5 | Cell cycle arrest and apoptosis |

Study on Antimicrobial Activity

A series of experiments assessed the antimicrobial efficacy against various pathogens. The results indicated:

| Pathogen | MIC (µg/mL) | Standard Antibiotic (µg/mL) |

|---|---|---|

| E. coli | 10 | 20 |

| S. aureus | 15 | 30 |

| C. albicans | 12 | 25 |

These results suggest that the compound may serve as a viable alternative or adjunct to existing antibiotics.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(2-(Piperidin-1-yl)ethoxy)ethanamine, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The compound can be synthesized via alkylation of piperidine derivatives or reductive amination of ketones with ethylamine. For reductive amination, sodium cyanoborohydride or hydrogen gas with palladium on carbon (Pd/C) catalysts are commonly used. Solvent selection (e.g., ethanol or dichloromethane) and pH control (weakly acidic conditions) are critical for optimizing yields. Post-synthesis purification via column chromatography or recrystallization ensures product integrity .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, with piperidine ring protons appearing at δ 1.4–2.7 ppm and ethoxy groups at δ 3.4–3.8 ppm. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₉H₂₀N₂O). Infrared (IR) spectroscopy identifies amine and ether functional groups (N-H stretch ~3300 cm⁻¹, C-O-C ~1100 cm⁻¹). Chromatographic methods (HPLC, GC) assess purity, requiring calibration against certified standards .

Q. How can researchers design experiments to investigate the biological activity of this compound in receptor-binding studies?

- Methodological Answer : Use radioligand binding assays (e.g., with tritiated antagonists) to quantify affinity for G protein-coupled receptors (GPCRs). Competitive binding experiments with known ligands (e.g., serotonin or dopamine receptor agonists) can identify selectivity. Cell-based assays (e.g., cAMP accumulation) validate functional activity. Dose-response curves (EC₅₀/IC₅₀) and statistical modeling (e.g., nonlinear regression) are critical for data analysis .

Advanced Research Questions

Q. How can structural modifications of this compound be systematically explored to enhance receptor specificity?

- Methodological Answer : Employ a structure-activity relationship (SAR) approach by modifying the piperidine ring (e.g., introducing methyl or ethyl groups) or ethoxy chain length. Computational docking (e.g., AutoDock Vina) predicts binding modes to target receptors like σ-1 or histamine receptors. Synthesis of analogs followed by in vitro screening (e.g., IC₅₀ comparisons) identifies optimal substituents. Cross-validation with X-ray crystallography of receptor-ligand complexes refines designs .

Q. What strategies resolve contradictions in reported biological activity data for piperidine-ethoxy-ethanamine derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurity profiles. Replicate studies under standardized protocols (e.g., OECD guidelines) using HPLC-purified batches. Compare results across cell lines (e.g., HEK293 vs. CHO) to assess cell-type specificity. Meta-analyses of published data with heterogeneity tests (e.g., I² statistic) identify confounding variables .

Q. How can theoretical frameworks guide the design of this compound-based neuroprotective studies?

- Methodological Answer : Align experimental hypotheses with ontological principles (e.g., mechanistic vs. systems biology) to define study scope. Epistemologically, adopt positivist approaches for quantitative outcomes (e.g., neuronal survival rates) or constructivist methods for qualitative pathway analysis. Integrate multi-omics data (transcriptomics, proteomics) to map neuroprotective mechanisms .

Q. What advanced techniques characterize the compound’s interactions with lipid bilayers or membrane proteins?

- Methodological Answer : Surface plasmon resonance (SPR) measures real-time binding kinetics to immobilized receptors. Fluorescence anisotropy assesses membrane partitioning using dye-labeled analogs. Cryo-electron microscopy (cryo-EM) visualizes ligand-induced conformational changes in GPCRs. Molecular dynamics simulations (e.g., GROMACS) predict stability of ligand-membrane interactions over nanosecond timescales .

Q. What safety protocols are essential for handling this compound in compliance with regulatory standards?

- Methodological Answer : Use fume hoods for synthesis and handling. Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact. Store in airtight containers under inert gas (N₂ or Ar) at 4°C. Follow OSHA HCS guidelines for labeling and disposal via certified hazardous waste services. Emergency protocols include rinsing exposed skin with water for 15 minutes and seeking medical evaluation for inhalation exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。